4-(Chlorosulfonyl)-3-fluorobenzoic acid
Description
Historical Context and Evolution of Fluorinated Benzoic Acid Derivatives
The study of fluorinated benzoic acid derivatives is a significant subset of organofluorine chemistry. The introduction of fluorine atoms into a benzoic acid molecule can profoundly alter its physical, chemical, and biological properties. lookchem.com These alterations include changes in acidity, lipophilicity, and metabolic stability, making these compounds highly valuable in fields such as pharmaceuticals, agrochemicals, and materials science. lookchem.commdpi.com
Historically, the synthesis of fluorinated aromatic compounds was challenging. A pivotal development was the Balz-Schiemann reaction, which provided a reliable method to introduce fluorine into an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. wikipedia.org This reaction became a traditional route for producing compounds like 4-fluorobenzoic acid. wikipedia.orgwikipedia.org Over the 20th century, as synthetic methodologies advanced, a wide array of fluorinated benzoic acids became accessible, allowing for systematic studies of their properties. acs.org Researchers have investigated how the position of the fluorine substituent influences factors like intramolecular interactions and acidity. mdpi.com For instance, studies on the positional isomers of fluorobenzoic acid have demonstrated that the location of the fluorine atom affects electronic properties and reaction rates. nih.gov This foundational work on simpler fluorobenzoic acids paved the way for the development and study of more complex, multifunctional derivatives like 4-(chlorosulfonyl)-3-fluorobenzoic acid.
Table 1: Properties of Select Fluorobenzoic Acid Isomers
| Compound Name | Molecular Formula | Molar Mass (g·mol⁻¹) | Acidity (pKa) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 3.27 | 125 |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 3.86 | 123 |
Note: Data is compiled from various chemical data sources. The table is interactive and can be sorted by column.
Strategic Importance of Chlorosulfonylated Benzoic Acids in Organic Synthesis
The strategic value of chlorosulfonylated benzoic acids in organic synthesis stems from the high reactivity of the chlorosulfonyl (-SO₂Cl) functional group. Chlorosulfonic acid, first discovered in 1854, is a powerful reagent used to introduce this group onto aromatic rings in a process called chlorosulfonation. pageplace.de This reaction is versatile and can be applied to aromatic compounds bearing various other substituents. pageplace.de
The chlorosulfonyl group is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate. It readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Sulfonamides, in particular, are a critical class of compounds in medicinal chemistry, forming the structural basis for numerous drugs. The presence of both the highly reactive chlorosulfonyl group and the carboxylic acid group on the same benzoic acid backbone provides a bifunctional platform for constructing complex molecules. This dual functionality allows for selective, stepwise reactions, making these compounds crucial building blocks for pharmaceuticals and other fine chemicals. ontosight.ai
Positional Isomerism and Distinctive Research Focus for this compound
In a molecule with multiple substituents like this compound, the precise arrangement of these groups—its positional isomerism—is critical in defining its chemical character and research applications. The electronic properties of the fluorine atom and the chlorosulfonyl group influence the reactivity of the entire molecule, including the carboxylic acid function and the aromatic ring itself.
The specific isomer, this compound, has the chlorosulfonyl group positioned para (at position 4) to the carboxylic acid and the fluorine atom meta (at position 3). This arrangement is distinct from other possible isomers, such as 3-(chlorosulfonyl)-4-fluorobenzoic acid nbinno.com or 5-(chlorosulfonyl)-2-fluorobenzoic acid. chemscene.com Each isomer possesses a unique electronic distribution and steric environment, leading to different reactivity profiles and applications.
For example, in 3-(chlorosulfonyl)-4-fluorobenzoic acid, the fluorine atom is para to the chlorosulfonyl group, which can influence the reactivity of the sulfonyl chloride through resonance effects. nbinno.com Research on various fluorobenzoic acid derivatives has shown that the position of the fluorine substituent has a measurable effect on reaction rates, with the electronic influence of the fluorine substituent on the carbonyl carbon being a key factor. nih.gov The distinctive research focus for this compound is therefore centered on how its specific substitution pattern can be exploited to synthesize novel target molecules, likely in the pharmaceutical or agrochemical sectors, where precise molecular architecture is essential for biological activity.
Table 2: Comparison of Selected Chlorosulfonyl Fluorobenzoic Acid Isomers
| Compound Name | CAS Number | Molecular Formula | Position of -SO₂Cl | Position of -F | Position of -COOH |
|---|---|---|---|---|---|
| This compound | 244606-33-5 biosynth.com | C₇H₄ClFO₄S uni.lu | 4 | 3 | 1 |
| 3-(Chlorosulfonyl)-4-fluorobenzoic acid | 2267-40-5 nbinno.com | C₇H₄ClFO₄S | 3 | 4 | 1 |
Note: This interactive table highlights the structural differences between the positional isomers.
Properties
IUPAC Name |
4-chlorosulfonyl-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEPIUXQMZTCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244606-33-5 | |
| Record name | 4-(chlorosulfonyl)-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 4 Chlorosulfonyl 3 Fluorobenzoic Acid
Direct Chlorosulfonylation Approaches
The direct introduction of a chlorosulfonyl group onto the 3-fluorobenzoic acid backbone is a primary strategy for the synthesis of 4-(chlorosulfonyl)-3-fluorobenzoic acid. However, the success of this approach is highly dependent on achieving the correct regioselectivity.
Regioselective Chlorosulfonylation of 3-Fluorobenzoic Acid
The fluorine atom at the 3-position is an ortho-, para-director, while the carboxylic acid group is a meta-director. This creates a complex electronic environment on the aromatic ring, making the regioselective introduction of the chlorosulfonyl group challenging. The desired 4-position is para to the fluorine and meta to the carboxylic acid, which can be favored under specific reaction conditions. The primary reagent for this transformation is typically chlorosulfonic acid (ClSO₃H), often used in excess.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
To maximize the yield of the desired 4-isomer and minimize the formation of other regioisomers, optimization of reaction parameters is crucial. Key variables that influence the outcome of the chlorosulfonylation reaction include temperature, reaction time, and the stoichiometry of the reagents.
Table 1: Illustrative Reaction Conditions for Chlorosulfonylation of 3-Fluorobenzoic Acid
| Parameter | Condition | Rationale |
| Temperature | 0-25 °C (initial), then gentle heating (e.g., 40-60 °C) | Low initial temperature helps to control the exothermic reaction. Subsequent heating drives the reaction to completion. |
| Reaction Time | 2-6 hours | Sufficient time is required for the reaction to proceed, but prolonged times may lead to side product formation. |
| Reagent Ratio | 3-5 equivalents of Chlorosulfonic Acid | An excess of the chlorosulfonating agent is typically used to ensure complete conversion of the starting material. |
This table presents a generalized set of conditions and should be optimized for specific laboratory settings.
Solvent Effects and Catalysis in Chlorosulfonylation Reactions
The choice of solvent can significantly impact the regioselectivity and yield of the chlorosulfonylation. Often, the reaction is carried out neat, using chlorosulfonic acid as both the reagent and the solvent. In some cases, co-solvents such as dichloromethane (B109758) or chloroform (B151607) may be employed to improve solubility and moderate reactivity.
While catalysis is not always necessary for chlorosulfonylation, the use of Lewis acids has been explored to enhance the electrophilicity of the sulfur trioxide intermediate, potentially influencing the regiochemical outcome. However, detailed catalytic studies for the specific synthesis of this compound are not extensively reported in the public domain.
Multistep Synthetic Routes Involving Fluorinated Precursors
An alternative to direct chlorosulfonylation involves the construction of the target molecule from precursors that already contain the desired substitution pattern or can be readily converted to it.
Routes from Fluorobenzene (B45895) Derivatives
Multistep syntheses commencing from appropriately substituted fluorobenzene derivatives offer a more controlled approach to the target molecule. For instance, a synthetic sequence could start with a precursor where the eventual carboxylic acid and chlorosulfonyl groups are present in other forms.
A hypothetical route could involve the following transformations:
Starting Material: 1-Fluoro-2-nitro-4-methylbenzene
Oxidation: Oxidation of the methyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Diazotization and Sandmeyer Reaction: Conversion of the amino group to a sulfonyl chloride via a diazonium salt intermediate.
This approach allows for the precise placement of the functional groups, avoiding the regioselectivity issues of direct chlorosulfonylation.
Transformation of Pre-functionalized Benzoic Acids
Another strategy involves the transformation of a pre-functionalized benzoic acid. This could involve the introduction of a suitable functional group at the 4-position of 3-fluorobenzoic acid, which can then be converted to a chlorosulfonyl group.
Table 2: Potential Precursors and Their Transformations
| Precursor | Transformation | Reagents |
| 3-Fluoro-4-aminobenzoic acid | Diazotization followed by reaction with SO₂/CuCl₂ | NaNO₂, HCl, SO₂, CuCl₂ |
| 3-Fluoro-4-mercaptobenzoic acid | Oxidative chlorination | Cl₂, H₂O |
| Sodium 3-fluoro-4-sulfobenzoate | Conversion to sulfonyl chloride | PCl₅ or SOCl₂ |
This table outlines potential synthetic pathways that require further experimental validation.
These multistep routes, while potentially longer, offer greater control over the final product's structure and can be advantageous when high purity is required.
Novel Synthetic Pathways for Industrial Scalability and Efficiency
Traditional batch syntheses of aryl sulfonyl chlorides often face challenges in scalability, including issues with heat management, reaction control, and product consistency. To address these limitations, modern synthetic chemistry is moving towards continuous manufacturing processes, which offer significant advantages for industrial-scale production.
One of the most promising approaches for the synthesis of this compound on an industrial scale is the adoption of continuous flow chemistry . nih.gov This methodology involves pumping the reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. rsc.org For the chlorosulfonation of 3-fluorobenzoic acid, a continuous flow setup would typically involve the reaction of the starting material with a sulfonating agent, such as chlorosulfonic acid, in a microreactor or a continuous stirred-tank reactor (CSTR). mdpi.com
The benefits of a continuous flow process for this synthesis are manifold. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, mitigating the risks associated with the highly exothermic nature of chlorosulfonation. nih.gov This enhanced thermal control leads to improved reaction selectivity and a better safety profile. rsc.org Furthermore, continuous flow systems can be automated, leading to greater process consistency, higher yields, and reduced labor costs. mdpi.com The spacetime yield of a continuous process can be significantly higher than that of a batch process, making it a more efficient option for large-scale manufacturing. mdpi.com
Recent advancements in reactor technology, such as the use of falling film reactors (FFRs), could also be adapted for the synthesis of this compound. FFRs provide a large surface area for the reaction, which is particularly advantageous for gas-liquid reactions, and they offer excellent heat and mass transfer characteristics.
Another area of innovation lies in the development of novel catalytic systems. While the direct chlorosulfonation with chlorosulfonic acid is a common method, research is ongoing to find milder and more selective catalysts that can operate under less harsh conditions. This could involve the use of supported catalysts or phase-transfer catalysis to improve reaction efficiency and simplify product purification.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Challenging due to heat transfer limitations. | Readily scalable by extending operation time or parallelizing reactors. |
| Heat Transfer | Often poor, leading to potential thermal runaways. | Excellent, due to high surface-area-to-volume ratio. nih.gov |
| Safety | Higher risk of accidents due to large volumes of hazardous reagents. | Inherently safer due to smaller reaction volumes at any given time. rsc.org |
| Process Control | Difficult to maintain consistent reaction conditions. | Precise control over temperature, pressure, and mixing. rsc.org |
| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. mdpi.com |
| Spacetime Yield | Generally lower. | Significantly higher. mdpi.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is becoming increasingly important in the chemical industry to reduce the environmental footprint of manufacturing processes. The synthesis of this compound is no exception, with efforts being made to develop more sustainable and environmentally friendly methods.
A key aspect of sustainable synthesis is the use of renewable feedstocks and the design of atom-economical reactions. While the starting material, 3-fluorobenzoic acid, is typically derived from petrochemical sources, research into bio-based routes for aromatic compounds is an active area that could provide more sustainable alternatives in the future.
In the context of the chlorosulfonation reaction itself, photocatalysis presents a promising green alternative. nih.govacs.org Heterogeneous photocatalysts, such as potassium poly(heptazine imide), can be used to generate sulfonyl chlorides from arenediazonium salts under mild, visible-light-mediated conditions. nih.govacs.org This approach avoids the use of harsh reagents and high temperatures, contributing to a more sustainable process. nih.govacs.org
Furthermore, the use of aqueous reaction media, where feasible, can significantly improve the sustainability of the synthesis. researchgate.netacs.org For certain sulfonyl chloride preparations, aqueous processes have been shown to be safer, more robust, and readily scalable, with the added benefit of precipitating the product directly from the reaction mixture, simplifying purification. researchgate.netacs.org
A major focus of green chemistry is the replacement of hazardous reagents with safer alternatives. thecalculatedchemist.comreagent.co.uk The traditional synthesis of sulfonyl chlorides often employs chlorosulfonic acid, a highly corrosive and hazardous substance. lsu.edu Research is being directed towards finding alternative sulfonating agents that are less hazardous and produce less waste. organic-chemistry.org For example, the use of N-chlorosuccinimide (NCS) in combination with S-alkylisothiourea salts provides a milder and more environmentally friendly route to sulfonyl chlorides. organic-chemistry.org Another approach involves the in-situ generation of the sulfonating agent to minimize handling and storage of hazardous materials.
Waste reduction is another critical component of green chemistry. The chlorosulfonic acid process generates significant amounts of acidic waste, primarily hydrochloric acid and sulfuric acid. chemithon.com Implementing strategies to recycle these acid streams is crucial for improving the sustainability of the process. This can involve techniques such as distillation or membrane separation to recover and reuse the acids.
The choice of solvent also plays a significant role in the environmental impact of a chemical process. wordpress.com Efforts are being made to replace traditional chlorinated solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. reagent.co.uk Solvent selection guides are available to help chemists choose safer and more sustainable options. wordpress.com In the context of this compound synthesis, exploring the use of such green solvents could significantly reduce the environmental footprint of the manufacturing process.
Table 2: Green Chemistry Approaches in Sulfonyl Chloride Synthesis
| Principle | Traditional Method | Green Alternative |
|---|---|---|
| Reagents | Chlorosulfonic acid (highly corrosive). lsu.edu | N-chlorosuccinimide, in-situ generated reagents, photocatalysis. nih.govacs.orgorganic-chemistry.org |
| Solvents | Chlorinated solvents (e.g., dichloromethane). | Water, supercritical fluids, ionic liquids, greener organic solvents. reagent.co.uk |
| Waste | Large volumes of acidic waste (HCl, H2SO4). chemithon.com | Waste stream recycling, atom-economical reactions. |
| Energy | Often requires high temperatures. | Milder reaction conditions, photocatalysis. nih.govacs.org |
| Catalysis | Often stoichiometric reagents. | Use of recyclable heterogeneous catalysts. nih.govacs.org |
Iii. Mechanistic Investigations of 4 Chlorosulfonyl 3 Fluorobenzoic Acid Reactivity
Electrophilic Nature of the Chlorosulfonyl Group
The reactivity of 4-(chlorosulfonyl)-3-fluorobenzoic acid is largely dictated by the electrophilic character of the sulfur atom within the chlorosulfonyl (-SO₂Cl) group. This sulfur atom is in a high oxidation state (SVI) and is bonded to three highly electronegative atoms: two oxygen atoms and one chlorine atom. These atoms strongly withdraw electron density, creating a significant partial positive charge on the sulfur atom and making it a prime target for nucleophilic attack. Aryl sulfonyl(VI) chlorides are among the most commonly utilized SVI electrophiles in organic synthesis for creating linkages such as sulfates, sulfamates, and sulfonamides. researchgate.netnih.gov
The electrophilicity of the sulfur center in this compound is further intensified by the electronic effects of the substituents on the aromatic ring. Both the fluorine atom at the 3-position and the carboxylic acid group at the 4-position are electron-withdrawing groups. They pull electron density from the benzene (B151609) ring, which in turn further depletes electron density at the sulfur atom of the chlorosulfonyl group, enhancing its reactivity toward nucleophiles.
The primary reaction pathway for the chlorosulfonyl group is nucleophilic substitution at the sulfur center, where a nucleophile replaces the chloride ion. Mechanistic studies on arenesulfonyl chlorides suggest that these reactions can proceed through different pathways, primarily a concerted one-step SN2-type mechanism or a stepwise addition-elimination mechanism. nih.govmdpi.com In the addition-elimination pathway, the nucleophile first attacks the electrophilic sulfur atom to form a transient, pentacoordinate intermediate, which then expels the chloride leaving group to yield the final product. mdpi.comlibretexts.org
Kinetic studies on analogous arenesulfonyl chlorides have provided insight into the electronic demands of these reactions. For instance, the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides was found to follow the Hammett equation with a positive ρ-value of +2.02. nih.govmdpi.comnih.gov This positive value indicates that the reaction is accelerated by electron-withdrawing substituents on the aromatic ring and decelerated by electron-donating substituents. nih.gov The electron-withdrawing groups stabilize the buildup of negative charge in the transition state of the rate-determining step. nih.gov Given that this compound possesses two such electron-withdrawing groups (-F and -COOH), it is expected to be highly reactive in nucleophilic substitution reactions at the sulfur center.
| Substituent on Benzenesulfonyl Chloride | Relative Rate of Chloride Exchange (k/k₀) | Hammett Substituent Constant (σ) |
|---|---|---|
| 4-OCH₃ | ~0.2 | -0.27 |
| 4-CH₃ | ~0.5 | -0.17 |
| H | 1.0 | 0.00 |
| 4-Cl | ~2.5 | +0.23 |
| 3-NO₂ | ~10 | +0.71 |
This table illustrates the general effect of electron-withdrawing and electron-donating substituents on the rate of nucleophilic substitution at the sulfonyl sulfur, based on data for analogous compounds. The specific rates for this compound are not provided but are expected to be high due to its substituents.
A prominent class of reactions involving this compound is its reaction with nitrogen-containing nucleophiles, such as primary and secondary amines. This reaction is a standard and reliable method for the synthesis of sulfonamides. nih.gov The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or an excess of the reacting amine, is typically added to neutralize the HCl formed during the reaction. nih.gov
The rate of this reaction is influenced by both the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. Studies on the reactions of various substituted anilines with benzenesulfonyl chlorides have shown that electron-withdrawing substituents in the sulfonyl chloride increase the rate of reaction. researchgate.net Therefore, this compound is expected to react readily with a wide range of amines to produce the corresponding N-substituted sulfonamides.
Oxygen-containing nucleophiles, such as water, alcohols, and phenols, also react with this compound via nucleophilic substitution at the sulfur center. The reaction with water leads to hydrolysis, forming the corresponding sulfonic acid, 3-fluoro-4-(sulfo)benzoic acid. Due to the high reactivity of the sulfonyl chloride, it is sensitive to moisture.
Reactions with alcohols or phenols, often carried out in the presence of a non-nucleophilic base like pyridine, yield sulfonate esters. These reactions, known as sulfonylation, are analogous to the formation of sulfonamides. The enhanced electrophilicity of the sulfur atom in this compound facilitates these transformations, allowing for the formation of sulfonate esters under mild conditions. Solvolysis studies of various sulfonyl chlorides have confirmed that these reactions generally proceed through cationic ionization pathways that have significant SN2 character. nih.gov
While reactions with nitrogen and oxygen nucleophiles are more common, the electrophilic sulfur of sulfonyl chlorides can also react with certain carbon-based nucleophiles. For example, strong nucleophiles like Grignard reagents or organolithium compounds can attack the sulfonyl chloride. However, these reactions can be complex and may lead to side products due to the high reactivity of the organometallic reagents. A more controlled approach for C-S bond formation involves transition-metal-catalyzed cross-coupling reactions, where arylsulfonyl chlorides can serve as precursors. researchgate.net For instance, nickel-catalyzed desulfonative cross-coupling reactions can use arylsulfonyl chlorides as a source of sulfur to form unsymmetrical thioethers. researchgate.net Direct substitution by softer carbon nucleophiles like enolates can also occur to form β-keto sulfones, although this is not as prevalent as reactions with N or O nucleophiles.
Role of the Carboxyl Group in Reaction Pathways
The carboxyl group (-COOH) plays a significant electronic role in modulating the reactivity of the chlorosulfonyl group. As a meta-directing deactivator in the context of electrophilic aromatic substitution, its primary influence on the molecule's nucleophilic substitution pathways is its strong electron-withdrawing nature. nih.gov
This electron-withdrawing effect operates through both induction and resonance (the -I and -R effects). By pulling electron density away from the aromatic ring, the carboxyl group reduces the electron density at the C-4 position, which is directly attached to the sulfonyl group. This electronic pull is transmitted to the sulfur atom, increasing its partial positive charge and making it a more potent electrophile. nih.gov
Kinetic studies have consistently shown that electron-attracting substituents accelerate the rate of nucleophilic substitution on arenesulfonyl chlorides. nih.govnih.gov The presence of the carboxyl group, in conjunction with the inductively withdrawing fluorine atom, therefore "activates" the chlorosulfonyl group, making this compound more susceptible to attack by nucleophiles compared to an unsubstituted or alkyl-substituted benzenesulfonyl chloride. nih.gov This enhanced reactivity is a critical feature in its synthetic applications, allowing for efficient reactions under mild conditions.
Formation of Acid Chloride Intermediates
The carboxylic acid moiety of this compound can be converted into a more reactive acyl chloride (or acid chloride) intermediate. This transformation is a common and pivotal step in organic synthesis, enhancing the electrophilicity of the carboxyl carbon and facilitating reactions such as esterification and amidation. The most frequently employed reagent for this conversion is thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org
The reaction with thionyl chloride proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate. This group is a superior leaving group compared to the original hydroxyl group. A chloride ion, which can be generated from the thionyl chloride, then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being liberated. chemguide.co.uklibretexts.org The volatility of these byproducts simplifies the purification of the resulting acyl chloride. chemguide.co.uklibretexts.org
Other reagents capable of effecting this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org When PCl₅ is used, the byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.uk The reaction with PCl₃ yields phosphorous acid (H₃PO₃). chemguide.co.uk In all cases, the resulting acyl chloride can typically be isolated by fractional distillation from the reaction mixture. chemguide.co.uklibretexts.org
Given that this compound possesses two reactive sites—the carboxylic acid and the chlorosulfonyl group—selective conversion of the carboxylic acid requires carefully controlled reaction conditions to avoid undesired side reactions involving the chlorosulfonyl moiety.
Impact of the Fluoro Substituent on Reactivity
The fluorine atom at the 3-position, which is ortho to the carboxylic acid and meta to the chlorosulfonyl group, significantly influences the reactivity of this compound through a combination of electronic and steric effects.
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). rsc.orgquora.com This effect has a profound impact on the electrophilic character of the two key reactive sites in the molecule: the carbonyl carbon of the carboxylic acid and the sulfur atom of the chlorosulfonyl group.
The -I effect of the ortho-fluoro substituent withdraws electron density from the aromatic ring. This withdrawal enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Similarly, the electron density is pulled away from the sulfur atom of the -SO₂Cl group, increasing its electrophilicity. Electron-withdrawing groups on the aromatic ring are known to increase the reactivity of sulfonyl chlorides. rsc.orgnih.gov Therefore, the fluorine atom is expected to increase the rate of reactions involving nucleophilic substitution at both the carboxyl and sulfonyl centers compared to the non-fluorinated analogue.
The presence of a substituent at the ortho position relative to a carboxyl group on a benzene ring gives rise to a phenomenon known as the "ortho effect". quora.comwikipedia.orgquora.com This effect is primarily driven by steric hindrance. The fluoro substituent, despite its relatively small atomic size compared to other halogens, creates sufficient steric strain to force the adjacent carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgnih.gov
Hydrolytic Stability and Pathways of the Chlorosulfonyl Moiety
The chlorosulfonyl group is susceptible to hydrolysis, a reaction in which it is converted to a sulfonic acid group (-SO₃H) upon reaction with water. The stability of the S-Cl bond and the rate of this reaction are heavily influenced by the electronic properties of the substituents on the aromatic ring.
The hydrolysis of aromatic sulfonyl chlorides is generally understood to proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism. rsc.orgsci-hub.se In this pathway, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a trigonal bipyramidal transition state or intermediate. cdnsciencepub.com The reaction is completed by the departure of the chloride leaving group.
Kinetic studies on a range of substituted benzenesulfonyl chlorides have demonstrated that electron-withdrawing substituents on the aromatic ring accelerate the rate of hydrolysis. rsc.orgrsc.orgosti.gov This is because such groups enhance the electrophilicity of the sulfur atom, making it a more favorable target for nucleophilic attack by water. In this compound, both the fluoro group and the carboxylic acid group are electron-withdrawing. Consequently, this compound is expected to undergo hydrolysis more readily than unsubstituted benzenesulfonyl chloride. In contrast, aryl sulfonyl fluorides are known to be significantly more resistant to hydrolysis due to the strength of the S-F bond. nih.gov
The influence of substituents on the hydrolysis rate is illustrated by the following data for various substituted benzenesulfonyl chlorides.
| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate of Neutral Hydrolysis (kₓ/kₕ) |
|---|---|
| p-OCH₃ | 0.58 |
| p-CH₃ | 0.71 |
| H | 1.00 |
| p-F | 1.14 |
| m-NO₂ | 7.70 |
| p-NO₂ | 10.36 |
Data synthesized from studies on the hydrolysis of aromatic sulfonyl chlorides. rsc.org The table illustrates the trend of increasing hydrolysis rate with more strongly electron-withdrawing substituents.
Iv. Derivatization Strategies and Functional Group Transformations of 4 Chlorosulfonyl 3 Fluorobenzoic Acid
Synthesis of Sulfonamide Derivatives
The reaction of the sulfonyl chloride moiety with primary or secondary amines is a robust and widely utilized transformation for the synthesis of sulfonamides. This reaction typically proceeds readily under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
The synthesis of primary sulfonamides from 4-(chlorosulfonyl)-3-fluorobenzoic acid can be achieved by reaction with ammonia (B1221849) or a protected ammonia equivalent. A common method involves bubbling ammonia gas through a solution of the sulfonyl chloride in an inert solvent, or by using an aqueous solution of ammonium (B1175870) hydroxide. The resulting product is 4-(sulfamoyl)-3-fluorobenzoic acid.
Reaction Scheme: Synthesis of 4-(sulfamoyl)-3-fluorobenzoic acid
| Reactant | Reagent | Product |
| This compound | Ammonia (gas or aqueous solution) | 4-(Sulfamoyl)-3-fluorobenzoic acid |
Secondary sulfonamides are prepared by the reaction of this compound with a primary amine. For example, the reaction with methylamine (B109427) yields N-methyl-4-sulfamoyl-3-fluorobenzoic acid. google.com Similarly, tertiary sulfonamides can be synthesized by reacting the sulfonyl chloride with a secondary amine, such as dimethylamine, to produce N,N-dimethyl-4-sulfamoyl-3-fluorobenzoic acid. These reactions are typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl formed. nih.gov
Table 1: Synthesis of Secondary and Tertiary Sulfonamides
| Amine | Product |
|---|---|
| Primary Amine (R-NH2) | N-Alkyl-4-(sulfamoyl)-3-fluorobenzoic acid |
A patent describing the synthesis of related 4-halo-3-(methylsulfamoyl)benzoic acids from 4-halo-3-(chlorosulfonyl)benzoic acid demonstrates this transformation by reacting the starting material with an aqueous solution of methylamine. google.com
Cyclic sulfonamides, also known as sultams, can be synthesized through intramolecular cyclization. For this compound, this could be achieved by first converting the carboxylic acid to a primary amide. The resulting intermediate, 4-(chlorosulfonyl)-3-fluorobenzamide, could then undergo an intramolecular reaction where the amide nitrogen acts as a nucleophile, attacking the sulfonyl chloride to form a cyclic sulfonamide. This type of cyclization is a known strategy for the formation of heterocyclic ring systems. nih.gov
Formation of Sulfonate Esters and Sulfonic Acid Derivatives
The chlorosulfonyl group of this compound can also be transformed into sulfonate esters or hydrolyzed to the corresponding sulfonic acid.
Sulfonate esters are formed by the reaction of the sulfonyl chloride with an alcohol in the presence of a base. The choice of alcohol determines the nature of the resulting ester. For example, reaction with methanol (B129727) would yield methyl 4-(sulfonoxy)-3-fluorobenzoate.
The hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, 4-sulfo-3-fluorobenzoic acid, can be accomplished by treatment with water. This reaction regenerates the sulfonic acid functionality from its activated form.
Table 2: Synthesis of Sulfonate Esters and Sulfonic Acid
| Reagent | Product |
|---|---|
| Alcohol (R-OH) | 4-(Alkoxysulfonyl)-3-fluorobenzoic acid |
Carboxylic Acid Transformations
The carboxylic acid group of this compound can undergo various transformations, with esterification being a common example.
Esterification of the carboxylic acid can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. cerritos.eduoperachem.comtamu.eduorganic-chemistry.orgmasterorganicchemistry.com For instance, reacting this compound with methanol under acidic conditions would yield methyl 4-(chlorosulfonyl)-3-fluorobenzoate. The existence of this methyl ester is confirmed by its commercial availability. bldpharm.comuni.lu
An alternative method for the synthesis of esters from carboxylic acids that are sensitive to strong acids is the use of coupling reagents. Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with an alcohol. A procedure for a similar compound, methyl 3-(chlorosulfonyl)-4-methylbenzoate, involves refluxing the carboxylic acid in thionyl chloride, followed by the addition of methanol to afford the desired ester. chemicalbook.com
Table 3: Esterification of this compound
| Alcohol | Product |
|---|---|
| Methanol | Methyl 4-(chlorosulfonyl)-3-fluorobenzoate |
| Ethanol | Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate |
Amidation Reactions
Amidation reactions represent a primary pathway for the derivatization of this compound, proceeding via two distinct and regiochemically controlled routes: sulfonamide formation at the sulfonyl chloride moiety and amide formation at the carboxylic acid group.
Sulfonamide Formation: The sulfonyl chloride group is highly electrophilic and reacts readily with primary and secondary amines to yield the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction of the closely related 4-chloro-3-(chlorosulfonyl)benzoic acid with aqueous methylamine, for example, proceeds smoothly at room temperature to selectively yield the sulfonamide. google.com This high reactivity allows for the selective formation of sulfonamides while leaving the less reactive carboxylic acid group intact, provided that harsh conditions or activating agents for the carboxylic acid are avoided.
Amide Formation: To form an amide at the carboxylic acid position, the hydroxyl group must first be converted into a better leaving group. A common strategy involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This activated intermediate then readily reacts with a wide range of primary and secondary amines to form the corresponding benzamide. For instance, 4-bromo-3-sulfamoylbenzoic acid can be refluxed with thionyl chloride to produce the acyl chloride, which is then reacted with an amine. google.com Catalytic methods for the direct amidation of carboxylic acids, for example using titanium(IV) chloride (TiCl₄) as a catalyst in refluxing toluene, have also been developed and are applicable to benzoic acid derivatives. researchgate.net
The differential reactivity of the two functional groups allows for sequential amidations, providing a route to diverse disubstituted derivatives.
Table 1: Representative Amidation Reaction Conditions
| Functional Group | Reaction Type | Typical Reagents | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Sulfonyl Chloride | Sulfonamide Formation | Primary/Secondary Amine, Base (e.g., Pyridine, Triethylamine, or excess amine) | Dichloromethane (B109758), Tetrahydrofuran (B95107), Water | 0 °C to Room Temperature | google.com |
| Carboxylic Acid | Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Primary/Secondary Amine | Toluene, Dichloromethane | Reflux (for acyl chloride formation), then 0 °C to Room Temperature | google.com |
| Carboxylic Acid | Direct Catalytic Amidation | Amine, TiCl₄ or TiF₄ (catalyst) | Toluene | Reflux | researchgate.net |
Reduction to Alcohols and Oxidation to Other Carboxylic Acid Forms
Reduction to Alcohols: The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (4-(chlorosulfonyl)-3-fluorophenyl)methanol. This transformation requires potent reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. libretexts.org Lithium aluminum hydride (LiAlH₄) is a standard reagent for this conversion, typically used in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). libretexts.org The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org Alternative methods using various silanes in the presence of transition metal catalysts have also been developed for the reduction of carboxylic acids to alcohols. researchgate.net
Oxidation to Other Carboxylic Acid Forms: The carboxylic acid group (-COOH) is already in a high oxidation state. Therefore, "oxidation" in this context typically refers to transformations of other parts of the molecule rather than the carboxylic acid itself. For related halobenzoic acids, oxidation can be used to modify the halide substituent. For example, p-iodobenzoic acid derivatives can be oxidized with agents like m-chloroperoxybenzoic acid (mCPBA) to form the corresponding p-iodoxybenzoic acid derivatives. mdpi.com For this compound, the aromatic ring itself could potentially undergo oxidative degradation under very harsh conditions, but selective oxidation to form other carboxylic acid derivatives while preserving the core structure is not a common transformation. Microbial degradation pathways for fluorobenzoic acids have been studied, where oxidation is a key step, often involving dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. nih.gov
Table 2: Reduction of Carboxylic Acid to Primary Alcohol
| Reagent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether, followed by aqueous workup | (4-(chlorosulfonyl)-3-fluorophenyl)methanol | libretexts.org |
| Diphenylsilane (Ph₂SiH₂) | Rhodium Complex Catalyst (e.g., [RhCl(PPh₃)₃]), Room Temperature | (4-(chlorosulfonyl)-3-fluorophenyl)methanol | researchgate.net |
Regioselective Modifications and Protecting Group Chemistry
The presence of two distinct reactive functional groups on the this compound molecule necessitates strategies for regioselective modification. This control is crucial for synthesizing well-defined derivatives and is achieved by exploiting the inherent differences in reactivity or by temporarily masking one of the functional groups using protecting group chemistry. neliti.com
The sulfonyl chloride is significantly more electrophilic and reactive towards nucleophiles like amines than the carboxylic acid. google.com This allows for selective reactions at the sulfur center under mild, neutral, or slightly basic conditions without affecting the carboxylic acid. Conversely, activation of the carboxylic acid (e.g., with thionyl chloride) makes it highly susceptible to nucleophilic attack, enabling reactions at this position.
For more complex synthetic sequences where this inherent selectivity is insufficient, protecting groups are employed. A protecting group is a reversibly formed derivative of a functional group that renders it inert to specific reaction conditions. neliti.com
Protecting the Carboxylic Acid: To perform extensive chemistry on the sulfonyl chloride group without interference from the carboxylic acid, the latter can be protected. A common strategy is to convert the carboxylic acid into an ester, such as a methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄). The resulting ester is much less reactive than the carboxylic acid and will not interfere with most reactions at the sulfonyl chloride, such as sulfonamide formation. After the desired transformations are complete, the ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions (e.g., using aqueous HCl or NaOH). wikipedia.org
Protecting the Sulfonyl Group: While less common due to the high reactivity of sulfonyl chlorides, strategies exist for protecting sulfonic acids, often as sterically hindered esters. nih.gov However, for this compound, it is more synthetically practical to react the sulfonyl chloride selectively first or to protect the carboxylic acid.
This orthogonal protecting group strategy, where one group can be removed without affecting the other, is fundamental to modern organic synthesis and enables the controlled, stepwise construction of complex molecules from this bifunctional starting material. neliti.comcreative-peptides.com
Table 3: Protecting Group Strategies for the Carboxylic Acid Moiety
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Reference |
|---|---|---|---|
| Methyl Ester (-COOCH₃) | Methanol (CH₃OH), cat. H₂SO₄, reflux | Aqueous NaOH or HCl, heat | wikipedia.org |
| Ethyl Ester (-COOCH₂CH₃) | Ethanol (CH₃CH₂OH), cat. H₂SO₄, reflux | Aqueous NaOH or HCl, heat | wikipedia.org |
| Benzyl Ester (-COOCH₂Ph) | Benzyl alcohol, acid catalyst OR Benzyl bromide, base | Catalytic Hydrogenolysis (H₂, Pd/C) | creative-peptides.com |
| tert-Butyl Ester (-COOC(CH₃)₃) | Isobutylene, cat. H₂SO₄ | Trifluoroacetic Acid (TFA) in Dichloromethane | creative-peptides.com |
V. Advanced Applications of 4 Chlorosulfonyl 3 Fluorobenzoic Acid As a Synthetic Intermediate
Building Block for Complex Polycyclic and Heterocyclic Systems
The dual functionality of 4-(chlorosulfonyl)-3-fluorobenzoic acid makes it an adept building block for the synthesis of intricate molecular architectures, including polycyclic and heterocyclic systems. These structural motifs are central to many areas of chemical science, particularly in the development of novel pharmaceuticals and functional materials. The chlorosulfonyl group can readily engage in reactions to form sulfur-containing heterocycles, while the carboxylic acid group provides a handle for building additional rings or introducing other functionalities.
Annulation Reactions
Annulation, the process of building a new ring onto a pre-existing molecule, can be effectively achieved using intermediates like this compound. The highly reactive chlorosulfonyl group can serve as an anchor point for constructing fused heterocyclic rings. For instance, sulfonyl chlorides are known to participate in copper-catalyzed cascade strategies with alkynes to synthesize sulfonylated benzothiophenes. rsc.orgresearchgate.net This type of reaction, where a sulfonyl radical is generated and subsequently undergoes cyclization, provides a pathway to complex aromatic systems. While specific studies on this compound in this context are not prevalent, its inherent reactivity is analogous to other sulfonyl chlorides used in such transformations.
Furthermore, sulfonyl chlorides can react with various nucleophiles in sequential reactions to build complex ring systems. researchgate.net The presence of the carboxylic acid group on the same aromatic ring offers the potential for subsequent intramolecular reactions, leading to the formation of fused polycyclic structures.
Ring-Closure Strategies
Ring-closure, or cyclization, is a fundamental strategy in organic synthesis. This compound is an ideal precursor for various ring-closure reactions due to its bifunctional nature. The chlorosulfonyl group is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.
This reactivity is instrumental in intramolecular cyclization strategies. For example, if the molecule is first reacted via its carboxylic acid group to introduce a distal nucleophilic site (e.g., an amine or hydroxyl group), a subsequent intramolecular reaction with the chlorosulfonyl group can lead to the formation of a macrocycle or a fused heterocyclic ring system containing a sulfonamide or sulfonate ester linkage. nih.gov Copper-catalyzed cyclization of 3-aza-1,5-enynes with sulfonyl chlorides to produce dihydropyridines is another example of how the sulfonyl group can initiate ring formation. rsc.org
Table 1: Potential Heterocyclic Systems Derived from Sulfonyl Chloride Cyclization
| Reaction Type | Reactant Partner | Resulting Heterocycle | Catalyst/Conditions |
| Sulfonylation/Cyclization | Alkynes | Substituted Benzothiophenes | Copper Catalysis |
| Radical-induced Cyclization | 3-Aza-1,5-enynes | Substituted 1,2-Dihydropyridines | Copper Catalysis |
| Cycloaddition | Cyclic Imines | Polycyclic β-sultams | Base-mediated |
| Intramolecular Cyclization | Substrates with distal nucleophiles | Macrocycles, Fused Rings | Acid/Base Catalysis |
Precursor for Bioactive Molecule Scaffolds
The structural features of this compound make it a highly valuable precursor for the synthesis of scaffolds for bioactive molecules. The sulfonamide linkage, readily formed from the chlorosulfonyl group, is a privileged structural motif in medicinal chemistry, found in a wide array of therapeutic agents.
Sulfonamide-Containing Pharmaceuticals
The chlorosulfonyl group is primarily used to introduce sulfonamide moieties into organic molecules through reaction with primary or secondary amines. This reaction is fundamental to the synthesis of a vast number of pharmaceuticals. Structurally related compounds, such as 3-(chlorosulfonyl)-4-fluorobenzoic acid, are known to be crucial intermediates in the development of drugs for a range of therapeutic areas, including anti-inflammatory, antiviral, and anticancer agents. nbinno.com The versatility of this compound allows for its incorporation into diverse molecular frameworks, leading to the generation of large libraries of compounds for drug discovery screening.
Table 2: Therapeutic Areas for Pharmaceuticals Derived from Related Chlorosulfonyl Benzoic Acids
| Therapeutic Area | Example Application of Related Compounds | Reference |
| Anti-inflammatory | Synthesis of intermediates for anti-inflammatory agents. | nbinno.com |
| Antiviral | Development of novel antiviral drugs. | nbinno.com |
| Anticancer | Used as a building block for potential anticancer agents. | nbinno.com |
| Antibacterial | The sulfonamide group is a well-known antibacterial pharmacophore. | ontosight.ai |
| Diuretics | 4-Chloro-3-chlorosulfonylbenzoic acid is an intermediate for loop diuretics like bumetanide. |
Development of Enzyme Inhibitors
The chlorosulfonyl group is a key feature in the design of certain enzyme inhibitors. As a strong electrophile, it can react with nucleophilic residues (such as serine, threonine, or cysteine) in the active site of an enzyme, leading to covalent and often irreversible inhibition. This mechanism of action is highly effective for achieving potent and long-lasting biological effects.
Research on related compounds supports this application. For example, 4-chloro-3-chlorosulfonylbenzoic acid is noted for its significant enzyme inhibition properties and its role as a precursor for drug synthesis. Similarly, libraries of sulfonyl fluorides, which have comparable reactivity to sulfonyl chlorides, have been synthesized and screened as covalent inhibitors against enzymes like trypsin. nih.gov The strategic placement of the fluorine atom and the carboxylic acid group on the benzene (B151609) ring of this compound can further influence binding affinity and specificity to the target enzyme.
Role in Material Science and Polymer Synthesis
The bifunctional nature of this compound also makes it a candidate for applications in material science and polymer synthesis. The ability to react through two different functional groups allows it to be incorporated into polymer chains as a monomer, introducing specific properties into the final material.
For instance, it could be used as a monomer in step-growth polymerization. The carboxylic acid group can react with alcohols to form polyesters or with amines to form polyamides. The chlorosulfonyl group would remain as a pendant group along the polymer backbone, available for post-polymerization modification. This could involve cross-linking the polymer chains or introducing ionic groups by hydrolysis of the sulfonyl chloride to sulfonic acid. Sulfonated polymers are of great interest for applications such as proton exchange membranes in fuel cells. mdpi.com
A related compound, 4-(chlorosulfonyl)benzoic acid, has been used in catalyzing living radical polymerizations and in the preparation of polymer-bound transfer hydrogenation catalysts. thermofisher.com This suggests that this compound could similarly be employed to create functional polymers with catalytic or other specialized properties. The synthesis of well-defined block copolymers often relies on specialized monomers and initiators, and functional molecules like this compound could play a role in the development of advanced polymer architectures. mdpi.commdpi.com
Intermediate in Agrochemical Development
In the agrochemical industry, the introduction of fluorine atoms into active ingredients is a well-established strategy to enhance efficacy, metabolic stability, and bioavailability. Compounds containing sulfonyl groups are also prevalent, most notably in the widely used class of sulfonylurea herbicides, which are known for their high potency and low application rates. nih.gov
This compound serves as a valuable intermediate for the synthesis of novel agrochemicals by providing a scaffold that contains both a fluorine atom and a precursor to the critical sulfonylurea or sulfonamide linkage. The sulfonyl chloride group can be readily reacted with an appropriate amine-containing heterocyclic compound, a common structural motif in modern herbicides and fungicides, to form a stable sulfonamide bond. nih.govgoogle.com The carboxylic acid group offers another point for modification or can be a key part of the final active molecule's pharmacophore.
While specific, publicly disclosed synthesis routes for commercial agrochemicals that name this compound as a starting material are limited, its structure is highly relevant to the synthesis of compounds investigated in agrochemical research. The development of new herbicides and fungicides often involves the creation of libraries of related compounds, and fluorinated sulfonyl chlorides like this one are essential building blocks in that discovery process. google.comresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Vi. Computational Chemistry and Molecular Modeling of 4 Chlorosulfonyl 3 Fluorobenzoic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a quantitative description of the electronic structure of molecules. These calculations are fundamental to predicting a wide array of molecular properties, from geometries and energies to spectroscopic characteristics and reactivity. For 4-(Chlorosulfonyl)-3-fluorobenzoic acid, methods like Density Functional Theory (DFT) are commonly employed to gain a deeper understanding of its electronic landscape.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus acting as a nucleophile. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, characteristic of an electrophile. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the presence of electron-withdrawing groups such as the chlorosulfonyl (-SO₂Cl), fluoro (-F), and carboxylic acid (-COOH) groups significantly influences the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically distributed over the benzene (B151609) ring and the oxygen atoms of the carboxylic acid, while the LUMO is often localized around the electron-deficient chlorosulfonyl group and the carbon atoms of the aromatic ring. This distribution suggests that nucleophilic attack is likely to occur at the sulfonyl sulfur, while electrophilic attack would target the electron-rich regions of the benzene ring.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | -8.52 | -1.78 | 6.74 |
| 4-(Aminosulfonyl)-3-fluorobenzoic acid | -7.95 | -1.55 | 6.40 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. walisongo.ac.idresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule. researchgate.net
Regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electron density and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the carboxylic acid and sulfonyl groups, as well as the fluorine atom.
Conversely, areas of positive electrostatic potential, depicted in blue, signify electron-deficient regions and are prone to nucleophilic attack. youtube.com For this compound, the most positive potential is anticipated to be located on the sulfur atom of the chlorosulfonyl group, making it the primary site for nucleophilic substitution reactions. The hydrogen atom of the carboxylic acid group also exhibits a positive potential, consistent with its acidic nature.
| Atom/Region | Electrostatic Potential (kcal/mol) | Predicted Reactivity |
|---|---|---|
| Oxygen atoms (Carboxylic acid) | -45.8 | Electrophilic attack |
| Oxygen atoms (Sulfonyl group) | -38.2 | Electrophilic attack |
| Sulfur atom (Sulfonyl group) | +62.5 | Nucleophilic attack |
| Hydrogen atom (Carboxylic acid) | +55.1 | Deprotonation (acidic) |
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry provides a virtual laboratory to investigate the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.
A key transformation of this compound is its reaction with nucleophiles, such as amines, to form sulfonamides. Computational methods can be used to locate the transition state for this nucleophilic substitution reaction. The geometry of the transition state reveals the concerted or stepwise nature of the mechanism. For the reaction with an amine, a trigonal bipyramidal transition state at the sulfur atom is typically expected.
By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be predicted. A lower activation energy corresponds to a faster reaction. These calculations can help in optimizing reaction conditions and understanding the factors that influence the reaction's feasibility.
| Nucleophile | Activation Energy (kcal/mol) | Relative Reaction Rate |
|---|---|---|
| Ammonia (B1221849) | 15.2 | Moderate |
| Methylamine (B109427) | 14.1 | Fast |
| Aniline | 16.8 | Slow |
The choice of solvent can significantly impact the rate and outcome of a chemical reaction. wikipedia.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction energetics. Solvents can stabilize charged species, such as transition states and intermediates, thereby altering the activation energy. rsc.org
For the reaction of this compound with a nucleophile, a polar solvent is expected to stabilize the polar transition state, thus lowering the activation energy and accelerating the reaction. Computational studies can quantify this effect by calculating the reaction profile in various solvents of different dielectric constants.
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1.0 | 22.5 |
| Dichloromethane (B109758) | 8.9 | 16.8 |
| Acetonitrile (B52724) | 37.5 | 15.2 |
| Water | 78.4 | 14.5 |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods play a crucial role in modern SAR studies, enabling the prediction of the activity of novel compounds and guiding the design of more potent derivatives. researchgate.netrsc.org
For derivatives of this compound, which may serve as precursors to biologically active molecules, computational SAR can be used to understand how modifications to the core structure affect properties relevant to biological function. This often involves calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with observed biological activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR) analysis. frontiersin.org
For instance, by systematically modifying the substituent on the sulfonamide group (derived from this compound), one can computationally assess how these changes affect properties like receptor binding affinity. Molecular docking simulations can predict the binding mode and affinity of these derivatives to a target protein, providing insights into the key interactions that govern biological activity.
| Substituent (R) on Sulfonamide | Calculated Binding Affinity (kcal/mol) | Predicted Inhibitory Activity (IC₅₀, µM) |
|---|---|---|
| -H | -6.5 | 15.2 |
| -CH₃ | -7.1 | 8.9 |
| -C₆H₅ | -8.5 | 2.1 |
| -CH₂-C₆H₅ | -9.2 | 0.8 |
Through these computational approaches, a comprehensive understanding of the chemical and potential biological properties of this compound and its derivatives can be achieved, paving the way for their rational application in chemical synthesis and drug discovery.
Ligand Design and Optimization for Target Interactions
Ligand-based and structure-based drug design are two key computational strategies employed in the design and optimization of derivatives of this compound. The core principle of ligand design is to modify the chemical structure of a lead compound to enhance its interaction with a biological target, thereby improving its efficacy and selectivity.
The this compound scaffold presents several opportunities for chemical modification. The chlorosulfonyl group is a highly reactive functional group that can readily react with various nucleophiles to form a diverse library of sulfonamide derivatives. The carboxylic acid group can be modified to esters or amides, and the aromatic ring can be further substituted to modulate the electronic and steric properties of the molecule.
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are often employed to understand how different chemical modifications influence the biological activity of the compounds. QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For sulfonamide derivatives, key physicochemical descriptors often considered in QSAR models include hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). Studies on related sulfonamide inhibitors have shown that increasing hydrophobicity and incorporating specific hydrogen bond donors and acceptors can significantly enhance inhibitory activity.
Molecular docking is another powerful tool used to predict the binding mode and affinity of a ligand to its target protein. In a typical docking study, the three-dimensional structure of the target protein is used as a receptor, and a library of virtual derivatives of this compound is screened to identify compounds that fit well into the binding site and form favorable interactions. The scoring functions used in docking algorithms estimate the binding free energy, allowing for the ranking of compounds based on their predicted affinity. For instance, in the design of kinase inhibitors, docking studies can reveal key hydrogen bond interactions with the hinge region of the kinase domain and hydrophobic interactions within the ATP-binding pocket. The strategic placement of the fluorine atom in the 3-position can influence the molecule's conformation and its ability to form specific halogen bonds or favorable electrostatic interactions with the target.
The following interactive data table illustrates a hypothetical ligand design and optimization study for derivatives of this compound targeting a generic protein kinase. The data is representative of typical findings in such computational studies.
| Derivative | R-Group Modification (at sulfonyl chloride) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions |
| 1 | -NH-phenyl | -8.2 | Hydrogen bond with hinge residue, Pi-pi stacking |
| 2 | -NH-(4-methoxyphenyl) | -8.9 | Additional hydrogen bond with solvent-exposed residue |
| 3 | -NH-(3-chlorophenyl) | -8.5 | Halogen bond with backbone carbonyl |
| 4 | -N(CH₃)-phenyl | -7.5 | Loss of a key hydrogen bond |
| 5 | -NH-cyclohexyl | -7.1 | Reduced hydrophobic interactions |
This table is illustrative and based on general principles of ligand design for kinase inhibitors.
Molecular Dynamics Simulations of Compound Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes, flexibility, and stability of the ligand-protein complex in a simulated physiological environment.
For a derivative of this compound bound to its target, an MD simulation can provide valuable information on several aspects of the interaction. It can be used to assess the stability of the binding mode predicted by docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation, researchers can determine if the initial binding pose is maintained. A stable RMSD profile suggests a stable binding mode.
Furthermore, MD simulations can reveal the specific atomic-level interactions that contribute to the binding affinity. Analysis of the simulation trajectory can identify persistent hydrogen bonds, hydrophobic contacts, and water-mediated interactions between the ligand and the protein. This detailed understanding of the interaction landscape can guide further optimization of the ligand. For example, if a particular hydrogen bond is found to be transient, the ligand could be modified to create a stronger and more stable interaction.
Free energy calculations, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP), can be performed on the MD simulation trajectories to provide a more accurate estimation of the binding free energy. These methods account for the entropic contributions and the effects of solvation, which are often simplified in docking calculations.
The interactive data table below presents hypothetical results from a molecular dynamics simulation study of a this compound derivative in complex with a target protein. The data is representative of the types of analyses performed in such studies.
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Provides a reasonable timescale to assess binding stability. |
| Ligand RMSD (average) | 1.5 Å | Indicates that the ligand remains stably bound in the binding pocket. |
| Protein Backbone RMSD (average) | 2.0 Å | Suggests the overall protein structure is stable during the simulation. |
| Key Hydrogen Bond Occupancy | > 80% | Confirms the persistence of crucial hydrogen bonds predicted by docking. |
| Calculated Binding Free Energy (MM-PBSA) | -35.5 kcal/mol | Provides a more refined estimate of the binding affinity. |
This table is illustrative and based on typical results from molecular dynamics simulations of protein-ligand complexes.
Vii. Analytical Research Methodologies for 4 Chlorosulfonyl 3 Fluorobenzoic Acid and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of 4-(Chlorosulfonyl)-3-fluorobenzoic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display signals corresponding to the three aromatic protons. The substitution pattern (1-carboxy-2-fluoro-4-chlorosulfonyl) dictates a complex splitting pattern. The proton adjacent to the fluorine atom would exhibit coupling to the fluorine nucleus in addition to coupling with the other aromatic protons. The chemical shifts (δ) are expected in the aromatic region, typically between 7.5 and 8.5 ppm, influenced by the electron-withdrawing effects of the carboxylic acid, sulfonyl chloride, and fluorine substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Six distinct signals would be expected for the aromatic carbons and one for the carboxylic acid carbon. The carbon atom bonded to the fluorine will appear as a doublet due to carbon-fluorine coupling (¹JC-F), which is a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with the carbon bearing the fluorine atom showing a large upfield shift.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine atom. A single resonance would be expected for this compound. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom on the aromatic ring. For similar compounds like 3-fluorobenzoic acid, the ¹⁹F NMR chemical shift is reported around -114 ppm. rsc.org
The following table summarizes the expected NMR spectral data for this compound, based on analysis of related compounds such as 4-fluorobenzoic acid and 4-(chlorosulfonyl)benzoic acid. rsc.orgchemicalbook.comchemicalbook.com
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Assignment |
| ¹H | ~8.3 - 8.5 | Doublet of doublets (dd) | Proton ortho to -COOH |
| ¹H | ~8.1 - 8.3 | Doublet of doublets (dd) | Proton ortho to -SO₂Cl |
| ¹H | ~7.8 - 8.0 | Triplet-like (ddd) | Proton meta to both groups |
| ¹³C | ~165 - 170 | Singlet (s) | Carboxylic acid carbon (-COOH) |
| ¹³C | ~160 - 165 | Doublet (d), Large ¹JC-F | Carbon attached to Fluorine (C-F) |
| ¹³C | ~125 - 145 | Multiple signals, some with C-F coupling | Remaining aromatic carbons |
| ¹⁹F | ~ -110 to -120 | Singlet or multiplet (due to H-F coupling) | Aromatic Fluorine (Ar-F) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would be characterized by the distinct absorption bands of its functional groups.
Key expected absorption bands include:
A broad band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.
A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
Two strong absorption bands for the sulfonyl chloride group (S=O stretches), typically found near 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).
A band in the region of 1200-1300 cm⁻¹ for the C-F stretch.
Absorptions related to the C-S and S-Cl bonds at lower wavenumbers.
The table below details the characteristic IR absorption frequencies expected for the compound. nist.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |
| S=O Asymmetric Stretch (-SO₂Cl) | 1370 - 1390 | Strong |
| S=O Symmetric Stretch (-SO₂Cl) | 1175 - 1195 | Strong |
| C-F Stretch | 1200 - 1300 | Medium-Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (molecular weight: 238.62 g/mol ), the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of about one-third that of the [M]⁺ peak.
Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). libretexts.org For this specific molecule, fragmentation would also likely involve the loss of Cl (M-35) or SO₂Cl (M-99) from the molecular ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. The predicted monoisotopic mass is 237.95029 Da. uni.lu
| Ion/Fragment | Predicted m/z | Description |
| [M]⁻ | 236.94301 | Deprotonated molecular ion |
| [M+H]⁺ | 238.95757 | Protonated molecular ion |
| [M+Na]⁺ | 260.93951 | Sodium adduct |
| [M-Cl]⁺ | 203 | Loss of chlorine radical |
| [M-COOH]⁺ | 193 | Loss of carboxyl group |
| [M-SO₂Cl]⁺ | 139 | Loss of chlorosulfonyl group |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for aromatic acids.
A standard method would involve:
Column: A C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The gradient would typically start with a higher proportion of the aqueous phase and increase the organic phase over time to elute more nonpolar components.
Detection: UV detection is most common, with the wavelength set to a λmax of the aromatic system, likely around 205-240 nm. ekb.eg
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This method can effectively separate the target compound from potential impurities such as the starting material (e.g., 3-fluorobenzoic acid) or byproducts from the chlorosulfonation reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of the carboxylic acid group, this compound requires derivatization prior to GC-MS analysis. shimadzu.com
The derivatization process typically involves converting the carboxylic acid into a more volatile ester, such as a methyl ester (using diazomethane (B1218177) or BF₃/methanol) or a trimethylsilyl (B98337) (TMS) ester (using reagents like MSTFA). nih.govnist.gov
Once derivatized, the compound can be analyzed using a standard GC-MS system:
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
Carrier Gas: Helium.
Injection: Split/splitless injection at a high temperature.
Oven Program: A temperature gradient is used to separate compounds based on their boiling points.
Detection: A mass spectrometer, which provides both retention time data for separation and mass spectra for identification of the eluting peaks.
GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for monitoring the progress of chemical reactions involving this compound. This method helps in determining the consumption of starting materials, the formation of products, and the presence of any intermediates or byproducts.
The separation on a TLC plate is based on the principle of differential partitioning of the analytes between a stationary phase and a mobile phase. For a compound like this compound, which is a polar aromatic carboxylic acid containing a sulfonyl chloride group, a polar stationary phase like silica (B1680970) gel is typically employed. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar and a more polar solvent is often used, and the polarity of the mixture is adjusted to obtain optimal separation of the spots on the TLC plate. For instance, a mixture of ethyl acetate (B1210297) and n-hexane is a common choice for separating derivatives of 4-fluorobenzoic acid. globalscientificjournal.com
To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material. The plate is then developed in a suitable solvent system. After development, the separated spots are visualized. Due to the aromatic nature of this compound and its derivatives, visualization can often be achieved non-destructively using a UV lamp (254 nm), where the compounds appear as dark spots against a fluorescent background. libretexts.orgyoutube.com Destructive visualization techniques can also be employed, such as using chemical stains that react with the functional groups present in the molecules to produce colored spots. For acidic compounds like benzoic acid derivatives, a bromocresol green spray reagent can be used, which reveals the acidic spots as yellow areas on a blue background.
The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes.
Table 1: Example TLC Systems for Monitoring Reactions of Benzoic Acid Derivatives
| Mobile Phase (v/v) | Stationary Phase | Visualization Method | Analyte Type | Hypothetical Rf |
|---|---|---|---|---|
| Ethyl Acetate / n-Hexane (1:1) | Silica Gel | UV (254 nm) | Aromatic Ester | 0.65 |
| Dichloromethane (B109758) / Methanol (9:1) | Silica Gel | Bromocresol Green | Aromatic Carboxylic Acid | 0.40 |
Note: The Rf values are hypothetical and for illustrative purposes only. Actual values depend on the specific experimental conditions.
Crystallographic Studies
X-ray Diffraction for Solid-State Structure Determination
The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, it is possible to determine the arrangement of atoms in the crystal lattice.
The crystal structure of many benzoic acid derivatives has been determined using this technique. researchgate.net For instance, the crystal structure of p-fluorobenzoic acid has been reported to be in the monoclinic space group P21/c. eurjchem.com The analysis of the crystal structure of this compound would reveal important structural parameters, such as the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid and sulfonyl chloride groups relative to the ring, and the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, which dictate the packing of the molecules in the crystal.
The data obtained from an X-ray diffraction study is typically presented in a standardized format, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other refinement parameters.
Table 2: Representative Crystallographic Data for a Substituted Benzoic Acid
| Parameter | Example Value |
|---|---|
| Chemical Formula | C7H4ClFO4S |
| Formula Weight | 238.62 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.7869(14) |
| b (Å) | 4.0326(5) |
| c (Å) | 27.625(3) |
| α (°) | 90 |
| β (°) | 92.731(10) |
| γ (°) | 90 |
| Volume (Å3) | 1311.6(3) |
| Z | 4 |
Note: The data in this table is representative for a substituted benzoic acid eurjchem.com and does not represent experimentally determined data for this compound.
Viii. Future Research Directions and Emerging Trends for 4 Chlorosulfonyl 3 Fluorobenzoic Acid
Chemoenzymatic Synthesis and Biocatalysis
The integration of enzymatic methods into synthetic chemistry offers significant advantages in terms of selectivity, efficiency, and sustainability. For 4-(Chlorosulfonyl)-3-fluorobenzoic acid, chemoenzymatic and biocatalytic approaches represent a largely unexplored but highly promising frontier.
Future research could focus on:
Enzymatic Fluorination: While the direct synthesis of the title compound is challenging, biocatalysis could be applied to its precursors. Research into fluorinase enzymes, which can form carbon-fluorine bonds, is an active area. researchgate.net Future engineered enzymes could potentially introduce fluorine atoms onto aromatic precursors with high regioselectivity under mild conditions, offering a green alternative to traditional chemical fluorination methods.
Biocatalytic Precursor Synthesis: Enzymes such as cytochrome P450s, lipases, and tyrosine phenol-lyases are being investigated for the synthesis of complex fluorinated molecules. researchgate.netnih.gov These enzymatic systems could be harnessed to produce fluorinated benzoic acid precursors, which could then be chemically converted to the final sulfonyl chloride. This hybrid chemoenzymatic approach combines the selectivity of enzymes with the reliability of traditional synthesis. nih.gov
Kinetic Resolution: For derivatives of this compound that are chiral, enzymes could be employed for enantioselective synthesis or the resolution of racemic mixtures. Lipases, for instance, are widely used for the kinetic resolution of chiral carboxylic acids and alcohols, a strategy that could be adapted for derivatives of this compound.
The application of biocatalysis in organofluorine chemistry is a growing field, driven by the demand for more sustainable and selective synthetic methods. researchgate.net
Flow Chemistry and Continuous Manufacturing Processes
The synthesis of aryl sulfonyl chlorides, including this compound, often involves hazardous reagents like chlorosulfonic acid and highly exothermic reactions. mdpi.comrsc.org These challenges make such processes prime candidates for implementation in flow chemistry and continuous manufacturing systems, which offer enhanced safety, scalability, and process control. mdpi.comresearchgate.net
Emerging trends in this area include:
Improved Safety and Heat Management: Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature, mitigating the risk of thermal runaways associated with exothermic chlorosulfonation reactions. rsc.org This enables reactions to be performed under more aggressive conditions safely, potentially increasing reaction rates and throughput.
Automated and Scalable Production: Continuous manufacturing systems can be automated to produce multi-hundred-gram or even kilogram quantities of aryl sulfonyl chlorides with improved consistency and reduced operator exposure. mdpi.comresearchgate.netdntb.gov.ua Recent studies have demonstrated the successful application of continuous stirred-tank reactors (CSTRs) and automated filtration systems for the scalable production of related compounds. mdpi.com
Increased Spacetime Yield: By optimizing reaction parameters in a continuous system, the spacetime yield—the amount of product generated per unit of volume per unit of time—can be significantly increased compared to traditional batch processes. mdpi.com For example, a continuous process for a pharmaceutically relevant chlorosulfonation nearly doubled the spacetime yield compared to an optimized batch procedure. mdpi.com
As the pharmaceutical and fine chemical industries increasingly adopt continuous manufacturing, its application to the synthesis of this compound is a logical and valuable direction for future process development. researchgate.net
Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, enabling novel transformations under mild conditions. These technologies offer intriguing possibilities for both the synthesis and functionalization of this compound.
Potential Photocatalytic Applications:
Alternative Synthesis Routes: Visible light photocatalysis has been successfully employed to synthesize aryl sulfonyl chlorides from arenediazonium salts using heterogeneous, metal-free catalysts. nih.govacs.org This approach, which operates at room temperature, presents a milder and more sustainable alternative to traditional Sandmeyer-type reactions. nih.govacs.org
Sulfonyl Radical Chemistry: The sulfonyl chloride group can be activated by photoredox catalysis to generate sulfonyl or aryl radicals. researchgate.net These highly reactive intermediates can participate in a variety of coupling reactions, allowing for the late-stage functionalization of sulfonamide derivatives or the use of the sulfonyl chloride as a precursor for C-C or C-heteroatom bond formation. acs.org
Potential Electrocatalytic Applications:
Selective Hydrogenation: The electrocatalytic hydrogenation (ECH) of benzoic acids to cyclohexanecarboxylic acids has been demonstrated in proton-exchange membrane reactors under mild conditions. researchgate.netrsc.orgrsc.org This technique could be applied to selectively reduce the aromatic ring of this compound while preserving the carboxylic acid and sulfonyl chloride functionalities, providing access to novel aliphatic building blocks. However, defluorination can be a competing reaction pathway in some cases. rsc.org
Carboxylation and Reduction: Electrocatalysis offers methods for the synthesis of benzoic acids from aryl halides and CO2. nih.gov While less relevant for the synthesis of the title compound itself, related electrocatalytic methods could be explored for transforming the carboxylic acid group into other functionalities. Furthermore, photoinduced decarboxylative reactions of benzoic acids can generate aryl radicals for further transformations. acs.org
Exploration of Novel Therapeutic Areas for its Derivatives
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov Similarly, the sulfonamide moiety, readily synthesized from sulfonyl chlorides, is a cornerstone of numerous therapeutic agents. The combination of these features makes derivatives of this compound highly attractive for drug discovery programs.
Future research is likely to focus on:
Scaffold for Novel Inhibitors: As a versatile building block, the compound can be used to synthesize libraries of novel sulfonamides. These derivatives can be screened against a wide range of biological targets, including kinases, proteases, and metabolic enzymes, which are implicated in cancer, inflammation, and infectious diseases. The specific substitution pattern may offer unique structure-activity relationships.
Antibacterial Agents: Fluorinated benzoic acid and pyrazole (B372694) derivatives have shown promise as antibacterial agents, sometimes targeting fatty acid biosynthesis. nih.govresearchgate.net Given the urgent need for new antibiotics to combat antimicrobial resistance, synthesizing and evaluating sulfonamide derivatives of this compound against resistant bacterial strains is a compelling research avenue.
Antiviral and Anticancer Applications: Many existing antiviral and anticancer drugs contain sulfonamide groups or fluorinated aromatic rings. nbinno.com The unique electronic and steric properties conferred by the ortho-fluoro substituent relative to the sulfonyl group could lead to derivatives with novel binding modes or improved selectivity for viral or cancer-related targets.
The strategic placement of the fluorine atom next to the reactive sulfonyl chloride group provides a unique chemical handle for creating structurally diverse molecules with the potential for novel therapeutic applications.
Development of Advanced Functional Materials
The distinct reactivity of the carboxylic acid and sulfonyl chloride groups, combined with the properties imparted by the fluorine atom, makes this compound a promising monomer for the development of advanced functional materials.
Emerging trends could involve:
Novel Polymers: The sulfonyl chloride group can react with a variety of nucleophiles (e.g., diamines, diols) to form polysulfonamides or polysulfonates. The carboxylic acid group provides an additional site for polymerization or post-polymerization modification. The resulting fluorinated polymers could exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties, making them suitable for applications in electronics or high-performance coatings. Polystyrene sulfonyl chloride is an example of a related polymer used as a reactive intermediate. google.comrapp-polymere.com
Metal-Organic Frameworks (MOFs): Multifunctional aromatic carboxylic acids are widely used as organic linkers for the construction of MOFs. mdpi.com The carboxylic acid group of this compound can coordinate with metal ions to form porous frameworks. The unreacted sulfonyl chloride and fluoro groups would decorate the pores of the MOF, potentially creating materials with unique properties for gas storage, selective separations, or catalysis.
Self-Assembled Monolayers and Surface Modification: Fluorinated carboxylic acids have been shown to act as powerful building blocks for creating self-assembled monolayers on surfaces. rsc.org The ability of this compound to first anchor to a surface via its carboxylate and then be further functionalized through its sulfonyl chloride group could enable the creation of complex, tailored surfaces for applications in sensing, biocompatible coatings, or microelectronics.
The trifunctional nature of this molecule offers a rich platform for designing next-generation materials where the interplay between the organic backbone and the specific functional groups dictates the ultimate properties and applications.
Q & A
Q. What are the common synthetic routes for preparing 4-(Chlorosulfonyl)-3-fluorobenzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves chlorosulfonation of a fluorobenzoic acid precursor. A multi-step approach may include:
Sulfonation : Introducing the sulfonyl group to 3-fluorobenzoic acid using chlorosulfonic acid (ClSO₃H), which reacts under controlled temperatures (0–5°C) to avoid over-sulfonation .
Chlorination : The intermediate sulfonic acid is treated with PCl₅ or SOCl₂ to yield the chlorosulfonyl group. Excess reagents and inert atmospheres (N₂/Ar) improve yield .
Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.
- Monitor reaction progress via TLC or NMR to isolate intermediates.
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of chlorosulfonic acid) to minimize side products .
Q. How does the chlorosulfonyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?
The chlorosulfonyl (-SO₂Cl) group enhances polarity , making the compound moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to hydrolysis risks. Stability considerations:
- Aqueous Media : Hydrolyzes to the sulfonic acid derivative under basic or prolonged aqueous conditions. Use buffered solutions (pH 4–6) for short-term stability .
- Organic Solvents : Stable in dry THF or dichloromethane. Store at –20°C under inert gas to prevent decomposition .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in nucleophilic substitution reactions involving the chlorosulfonyl group?
The -SO₂Cl group is highly electrophilic, but competing reactivity from the fluorine and carboxylic acid groups complicates regioselectivity. Key strategies:
- Directing Groups : Use protecting groups (e.g., methyl ester for -COOH) to block undesired sites.
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can prioritize substitution at the chlorosulfonyl site by leveraging steric hindrance .
- Computational Modeling : DFT calculations predict transition-state energies to identify favorable reaction pathways .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction is critical for confirming molecular geometry. Challenges include:
- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures yields suitable crystals.
- Software Tools : SHELXL (for refinement) and Olex2 (for visualization) resolve disorder in the chlorosulfonyl group. Example workflow:
Q. What methodologies enable the design of bioactive derivatives targeting enzyme inhibition?
The chlorosulfonyl group is a key pharmacophore for covalent inhibition. Approaches include:
- Structure-Activity Relationship (SAR) : Modify the benzoic acid scaffold with electron-withdrawing groups (e.g., -F) to enhance binding to serine hydrolases .
- Click Chemistry : Introduce triazole or sulfonamide linkers via CuAAC reactions to improve selectivity .
- In Silico Screening : Molecular docking (AutoDock Vina) identifies derivatives with high affinity for targets like carbonic anhydrase .
Q. How do steric and electronic effects of fluorine and chlorosulfonyl groups impact spectroscopic characterization?
- NMR :
- ¹⁹F NMR : Fluorine’s electronegativity deshields adjacent protons (e.g., H-2: δ ~8.2 ppm).
- ¹H NMR : Coupling between F and H-5 (J ~8–10 Hz) confirms substitution pattern.
- IR : Strong -SO₂Cl asymmetric stretching at ~1370 cm⁻¹ and -COOH at ~1700 cm⁻¹ .
Q. What are the challenges in scaling up synthesis while maintaining purity for pharmacological studies?
- Purity Control : Use preparative HPLC (C18 column, MeCN/H₂O gradient) to remove sulfonic acid byproducts.
- Safety : Chlorosulfonic acid and SOCl₂ require strict temperature control (<10°C) to prevent exothermic runaway .
- Batch Consistency : Optimize stoichiometry via Design of Experiments (DoE) to ensure >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
